molecular formula C16H7F4N3O B14177559 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole CAS No. 918621-50-8

2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole

Cat. No.: B14177559
CAS No.: 918621-50-8
M. Wt: 333.24 g/mol
InChI Key: ZMINHCRBGXNHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a tetrafluorinated phenyl ring and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol . The reaction conditions often involve the use of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium complexes for coupling reactions .

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions would yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated heterocycles and pyrazole derivatives, such as:

Uniqueness

What sets 2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole apart is its combination of a benzoxazole core with a tetrafluorinated phenyl ring and a pyrazolyl group, which imparts unique chemical and physical properties.

Properties

CAS No.

918621-50-8

Molecular Formula

C16H7F4N3O

Molecular Weight

333.24 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluoro-4-pyrazol-1-ylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C16H7F4N3O/c17-11-10(16-22-8-4-1-2-5-9(8)24-16)12(18)14(20)15(13(11)19)23-7-3-6-21-23/h1-7H

InChI Key

ZMINHCRBGXNHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)N4C=CC=N4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.